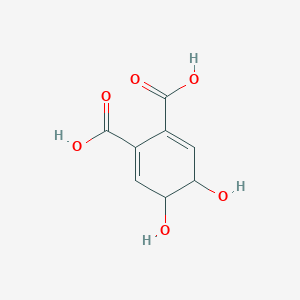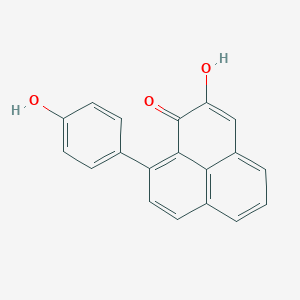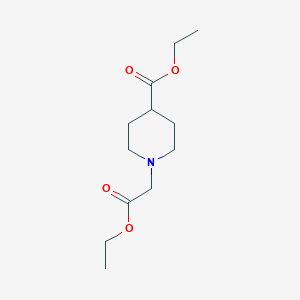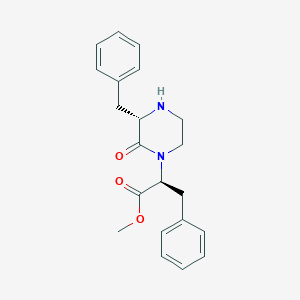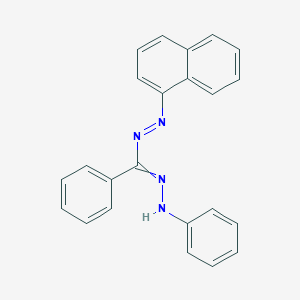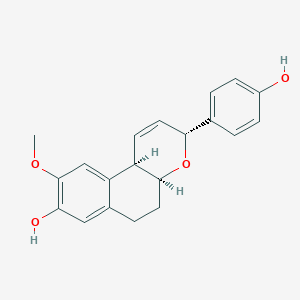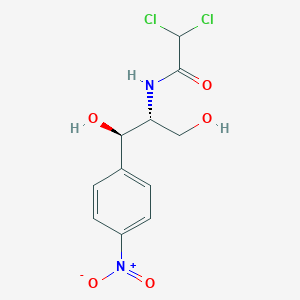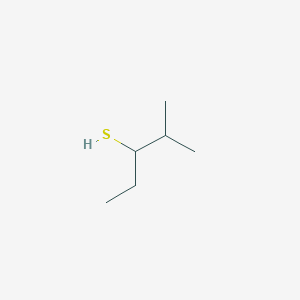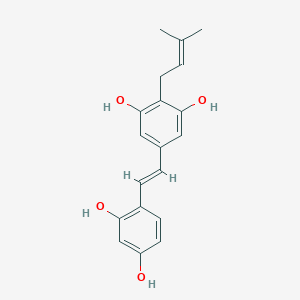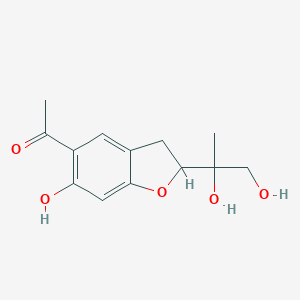
dl-1-(4-Tolyl)-2-aminopropane hydrochloride
Overview
Description
dl-1-(4-Tolyl)-2-aminopropane hydrochloride: is a chemical compound that belongs to the class of substituted amphetamines It is characterized by the presence of a tolyl group attached to the alpha carbon of the propylamine chain
Mechanism of Action
Target of Action
Similar compounds, such as metal-based complexes, have been found to interact with biological molecules and modify their actions . They can modify enzymatic action, metabolism, and molecular signaling .
Mode of Action
It’s known that metal-based complexes can exert many pharmacological activities . They can reverse tumor immune escape and directly facilitate immune cell function, leading to superior antitumor effects .
Biochemical Pathways
It’s known that metal-based complexes can affect a variety of biochemical pathways .
Result of Action
Similar compounds have shown to have cytotoxic antineoplastic impacts .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dl-1-(4-Tolyl)-2-aminopropane hydrochloride typically involves the reaction of 4-methylbenzaldehyde with nitroethane to form 4-methyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield dl-1-(4-Tolyl)-2-aminopropane. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is typically purified using recrystallization techniques to obtain the hydrochloride salt in its pure form.
Chemical Reactions Analysis
Types of Reactions: dl-1-(4-Tolyl)-2-aminopropane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the amine group or the aromatic ring.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions typically require catalysts such as sulfuric acid or aluminum chloride.
Major Products:
Oxidation: Formation of 4-methylbenzaldehyde or 4-methylbenzoic acid.
Reduction: Formation of various reduced amine derivatives.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Chemistry: dl-1-(4-Tolyl)-2-aminopropane hydrochloride is used as a precursor in the synthesis of various organic compounds. It serves as an intermediate in the preparation of pharmaceuticals and other bioactive molecules.
Biology: In biological research, this compound is used to study the effects of substituted amphetamines on biological systems. It is often employed in experiments to understand the interaction of these compounds with neurotransmitter systems.
Medicine: While not commonly used as a therapeutic agent, this compound is studied for its potential pharmacological properties. Research is ongoing to explore its effects on the central nervous system and its potential use in treating certain medical conditions.
Industry: In the industrial sector, this compound is used in the synthesis of various chemicals and materials. It is also employed in the development of new synthetic methodologies and reaction mechanisms.
Comparison with Similar Compounds
- dl-1-(4-Methoxyphenyl)-2-aminopropane hydrochloride
- dl-1-(4-Chlorophenyl)-2-aminopropane hydrochloride
- dl-1-(4-Fluorophenyl)-2-aminopropane hydrochloride
Comparison: dl-1-(4-Tolyl)-2-aminopropane hydrochloride is unique due to the presence of the tolyl group, which imparts specific chemical and pharmacological properties. Compared to its analogs, such as dl-1-(4-Methoxyphenyl)-2-aminopropane hydrochloride, the tolyl group provides different steric and electronic effects, influencing the compound’s reactivity and interaction with biological targets. This uniqueness makes this compound a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-(4-methylphenyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-8-3-5-10(6-4-8)7-9(2)11;/h3-6,9H,7,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFSZKDEQWGBDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60958230 | |
| Record name | 1-(4-Methylphenyl)propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60958230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3706-37-4 | |
| Record name | Phenethylamine, alpha,p-dimethyl-, hydrochloride, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003706374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Methylphenyl)propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60958230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


